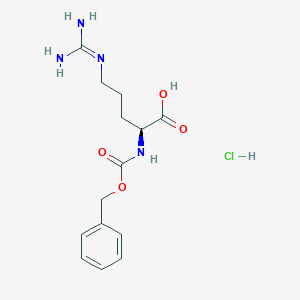

Cbz-L-精氨酸盐酸盐

描述

Cbz-L-arginine hydrochloride, also known as Nα-Cbz-L-arginine hydrochloride, is a compound with the molecular formula C14H21ClN4O4 and a molecular weight of 344.79 . It is also referred to as Carbobenzoxy-L-arginine-7-amino-4-methylcoumarin hydrochloride .

Synthesis Analysis

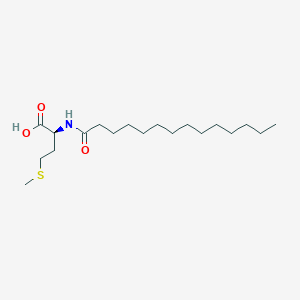

The synthesis of Cbz-protected amino groups, such as in Cbz-L-arginine hydrochloride, has been reported in the literature . An efficient catalytic four-component reaction of carbonyl compounds, benzyl chloroformate, 1,1,1,3,3,3-hexamethyldisilazane, and allyltrimethylsilane provides Cbz-protected homoallylic amines .Molecular Structure Analysis

The molecular structure of Cbz-L-arginine hydrochloride consists of a carbobenzoxy (Cbz) group attached to the alpha-amino group of L-arginine . The Cbz group serves as a protecting group for the amino group during peptide synthesis .Physical And Chemical Properties Analysis

Cbz-L-arginine hydrochloride is a powder that is soluble in water or 1% acetic acid . It has a molecular weight of 344.79 .科学研究应用

1. 一氧化氮合酶研究中的精氨酸和结构类似物

Fishlock、Guillemette 和 Lajoie(2002 年)探索了构象受限精氨酸类似物的用途,包括 Cbz-L-精氨酸盐酸盐,以探测一氧化氮合酶(NOS)同工型的活性位点。这项研究对于理解涉及 NOS 及其底物的酶促过程非常重要。

2. 通过精氨酸末端的延伸合成肽

Katritzky、Meher 和 Narindoshvili(2008 年)展示了通过延伸精氨酸(包括 Cbz-L-精氨酸盐酸盐)的 N 端和 C 端来有效合成肽。他们的工作突出了精氨酸在肽合成中的多功能性,对药物设计和生物分子研究具有潜在意义。

3. 在丝氨酸蛋白酶的荧光底物中的作用

Leytus、Patterson 和 Mangel(1983 年)合成了罗丹明的一系列二肽衍生物,每个衍生物都包含一个精氨酸残基,如 Cbz-L-精氨酸盐酸盐。这些化合物可用作丝氨酸蛋白酶的灵敏且选择性的底物,有助于研究和理解这些酶。

4. 精氨酸盐酸盐诱导的水合变化

Nakakido 等人(2008 年)研究了精氨酸盐酸盐(如 Cbz-L-精氨酸盐酸盐)对蛋清溶菌酶的结构影响。他们的研究结果表明,精氨酸盐酸盐通过改变水合结构来影响蛋白质聚集,这是蛋白质化学和药物制剂的关键见解。

作用机制

安全和危害

Cbz-L-arginine hydrochloride should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. The compound should be stored in a well-ventilated place with the container kept tightly closed .

未来方向

Cbz-L-arginine hydrochloride has potential applications in the pharmaceutical industry. For instance, it can be used in the synthesis of novel arginine vasopressin prodrugs . Additionally, the structure-activity relationships established for this compound may open perspectives for the design of effective biodegradable antimicrobial materials that can overcome emerging resistance .

生化分析

Biochemical Properties

Z-Arg-OH.HCl is utilized in multiple biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it plays a critical role in the stabilization of model dipeptides, even greater than the conventional hydrogen bond

Cellular Effects

The effects of Z-Arg-OH.HCl on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism The specific cellular effects of Z-Arg-OH

Molecular Mechanism

The molecular mechanism of action of Z-Arg-OH.HCl involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression The detailed molecular mechanism of Z-Arg-OH

Dosage Effects in Animal Models

The effects of Z-Arg-OH.HCl vary with different dosages in animal models

Metabolic Pathways

Z-Arg-OH.HCl is involved in various metabolic pathways. It interacts with several enzymes and cofactors The specific metabolic pathways that Z-Arg-OH

属性

IUPAC Name |

5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4.ClH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCPMSWPCALFQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56672-63-0 | |

| Record name | NSC88473 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

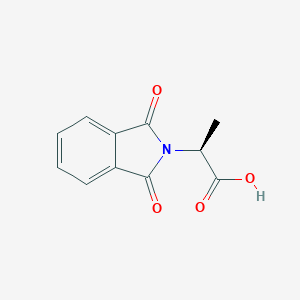

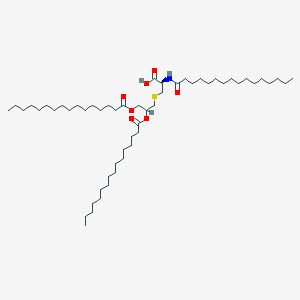

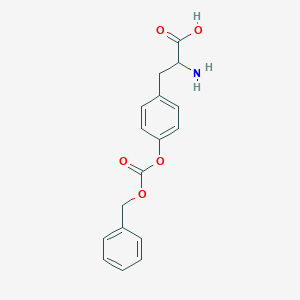

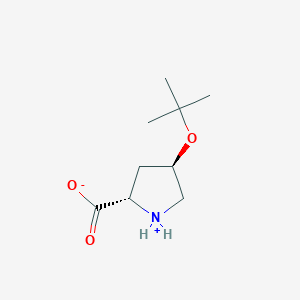

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。